
Cinerubin X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinerubin X is a natural product found in Streptomyces violaceochromogenes with data available.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
Cinerubin B, a compound closely related to Cinerubin X, has shown promising results in inhibiting the proliferation of cancer cells. Research conducted on actinobacterial strains from the Antarctic region, specifically the Streptomyces genus, has revealed the potential of these strains in producing antitumor compounds. In particular, strains such as Streptomyces sp. CMAA 1527 and Streptomyces sp. CMAA 1653 were identified for their significant antiproliferative activity against various human cancer cell lines, including breast, glioblastoma, lung/non-small, and kidney cancer cells. The investigation of these actinobacterial strains, especially in extreme environments like Antarctica, contributes to the discovery and development of novel antitumor agents. This research suggests that the rhizosphere of Deschampsia antarctica, a grass native to Antarctica, is a valuable source of bioactive actinobacteria, capable of producing compounds like Cinerubin B with potential applications in cancer treatment
.
Bioassay-Guided Fractionation and Structural Identification
The process of identifying and analyzing the compounds produced by these actinobacterial strains involves bioassay-guided fractionation and structural identification techniques. The crude extracts obtained from the mentioned Streptomyces strains underwent analysis using LC–MS, which revealed different chemical profiles. The most bioactive fractions were identified and subjected to further structural identification experiments. This approach is crucial for pinpointing the specific compounds responsible for the observed antitumor activity, leading to a deeper understanding of their potential therapeutic applications.
Implications for Future Research
The findings from these studies highlight the immense potential of microbial secondary metabolites, especially from unique environments like Antarctica, in the development of new cancer treatments. As research continues, compounds like this compound and its derivatives could play a significant role in advancing cancer therapeutics, offering new avenues for treating various forms of the disease. This research underscores the importance of exploring diverse ecological niches for novel bioactive compounds with therapeutic potential.
Eigenschaften
CAS-Nummer |
104700-84-7 |
|---|---|
Molekularformel |
C25H37Li3N7O17P3S1 |
Molekulargewicht |
784.8 g/mol |
IUPAC-Name |
methyl 2-ethyl-2,5,7,10-tetrahydroxy-4-[5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C40H48O16/c1-6-40(49)15-26(30-19(34(40)39(48)50-5)13-20-31(36(30)46)37(47)33-23(43)8-7-22(42)32(33)35(20)45)55-27-12-10-25(17(3)52-27)54-29-14-24(44)38(18(4)53-29)56-28-11-9-21(41)16(2)51-28/h7-8,13,16-18,24-29,34,38,42-44,46,49H,6,9-12,14-15H2,1-5H3 |
InChI-Schlüssel |
MOJNCDRIHYDVBS-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |
Kanonische SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CCC(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)O |
Synonyme |
cinerubin X |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


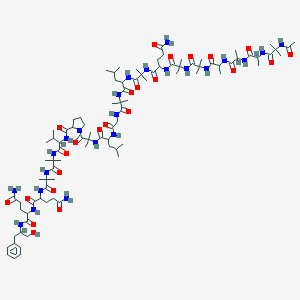
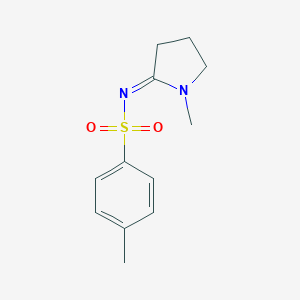
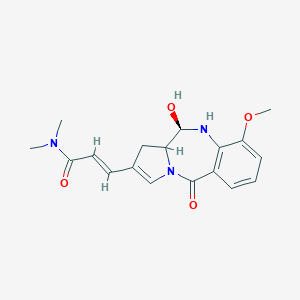
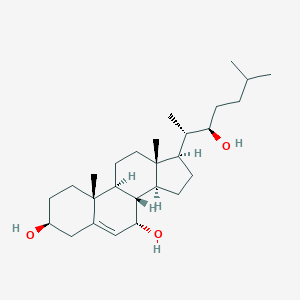
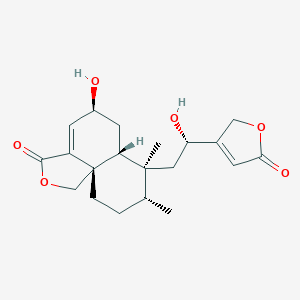
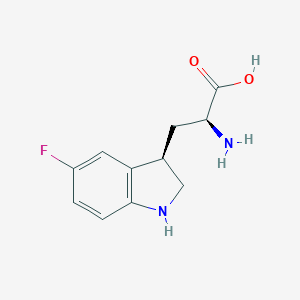
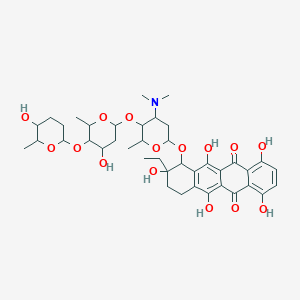
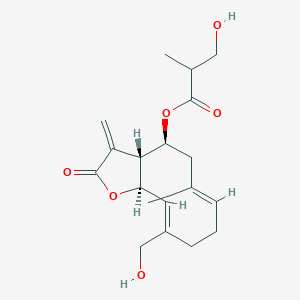
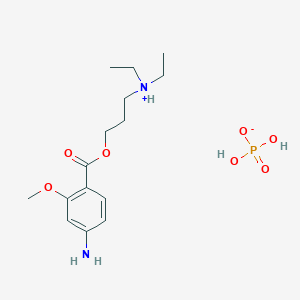
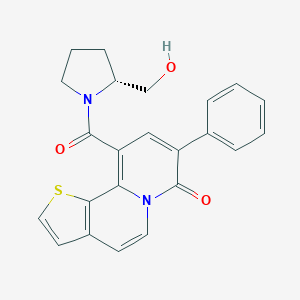
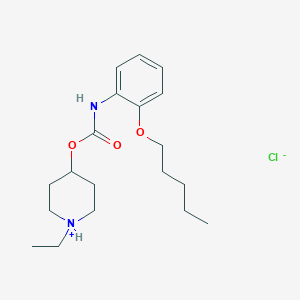
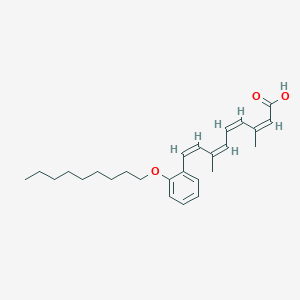

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)
